

An In-depth Technical Guide to 3,5-Dimethyl-4-hydroxybenzotrile-d8

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-hydroxybenzotrile-d8
Cat. No.: B589467

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This technical guide provides a comprehensive overview of **3,5-Dimethyl-4-hydroxybenzotrile-d8**, a deuterated isotopologue of 3,5-Dimethyl-4-hydroxybenzotrile. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, analytical data, and its critical role in pharmaceutical research, particularly in the development of antiviral therapeutics.

Core Concepts

3,5-Dimethyl-4-hydroxybenzotrile-d8 is a stable isotope-labeled compound used primarily as an internal standard in pharmacokinetic and metabolic studies of non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Etravirine. The substitution of hydrogen with deuterium atoms provides a distinct mass signature for mass spectrometry-based quantification without significantly altering the chemical properties of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties for both the deuterated and non-deuterated forms of 3,5-Dimethyl-4-hydroxybenzotrile are presented below.

Property	3,5-Dimethyl-4-hydroxybenzonitrile-d8	3,5-Dimethyl-4-hydroxybenzonitrile
CAS Number	1142096-16-9[1]	4198-90-7[2]
Molecular Formula	C ₉ HD ₈ NO[1]	C ₉ H ₉ NO[2]
Molecular Weight	155.22 g/mol [3]	147.17 g/mol [2]
Appearance	White Solid[4]	White to beige crystalline powder
Melting Point	Not explicitly reported; expected to be similar to the non-deuterated form.	123-127 °C[5]
Solubility	Not explicitly reported; expected to be soluble in Chloroform, Dichloromethane, and DMSO.[6]	Soluble in Chloroform, Dichloromethane, DMSO.[6]
Purity	Typically >98%[6]	Typically >97%[5]

Experimental Protocols

While a specific detailed synthesis for **3,5-Dimethyl-4-hydroxybenzonitrile-d8** is not readily available in published literature, a plausible and efficient synthesis can be constructed based on the well-documented synthesis of its non-deuterated analogue and established deuteration methodologies. The most logical approach involves the deuteration of the starting material, 3,5-dimethyl-4-hydroxybenzaldehyde, followed by its conversion to the nitrile.

Protocol 1: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde-d8

This protocol is adapted from general methods for the deuteration of phenols and benzaldehydes.

Materials:

- 3,5-Dimethyl-4-hydroxybenzaldehyde

- Deuterium oxide (D₂O, 99.8 atom % D)
- Deuterated acetic acid (CD₃COOD, 99.5 atom % D)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle

Procedure:

- To a 100 mL round-bottom flask, add 3,5-Dimethyl-4-hydroxybenzaldehyde (1.5 g, 10 mmol).
- Add deuterated acetic acid (20 mL) and deuterium oxide (5 mL).
- The mixture is stirred and heated to reflux for 24 hours under an inert atmosphere.
- The reaction is monitored for deuterium incorporation by withdrawing small aliquots and analyzing by ¹H NMR.
- Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is dissolved in dichloromethane, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield 3,5-Dimethyl-4-hydroxybenzaldehyde-d₈.

Protocol 2: One-Pot Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile-d₈

This protocol is adapted from the established synthesis of the non-deuterated analogue.^[7]

Materials:

- 3,5-Dimethyl-4-hydroxybenzaldehyde-d8 (from Protocol 1)
- Hydroxylamine hydrochloride
- N,N-Dimethylformamide (DMF)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle
- High-performance liquid chromatography (HPLC) system for monitoring

Procedure:

- Combine 3,5-Dimethyl-4-hydroxybenzaldehyde-d8 (1.58 g, 10 mmol) and hydroxylamine hydrochloride (0.76 g, 11 mmol) in a 50 mL round-bottom flask.
- Add N,N-Dimethylformamide (20 mL) to the flask.
- Heat the reaction mixture to 110-120 °C with stirring.
- Monitor the reaction progress by HPLC until the starting material is consumed (typically 2-4 hours).
- After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
- The precipitated product is collected by vacuum filtration.
- The crude product is washed with cold water and dried under vacuum.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **3,5-Dimethyl-4-hydroxybenzoxonitrile-d8**.

Analytical Data

The following tables summarize the expected analytical data for **3,5-Dimethyl-4-hydroxybenzotrile-d8** based on the known data for the non-deuterated analogue and general principles of spectroscopic analysis for deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Expected Chemical Shifts (δ , ppm)	Multiplicity	Notes
^1H NMR	~7.2-7.4	s	A small residual signal for the two aromatic protons might be observed depending on the efficiency of deuteration. The hydroxyl proton signal will be absent due to exchange with the deuterated solvent.
^{13}C NMR	~155 (C-OH), ~130 (aromatic C-H), ~120 (C-CN), ~118 (CN), ~15 (CD_3)	The signals for the deuterated carbons (aromatic C-D and methyl CD_3) will be significantly broadened and may appear as multiplets due to C-D coupling.	

Mass Spectrometry (MS)

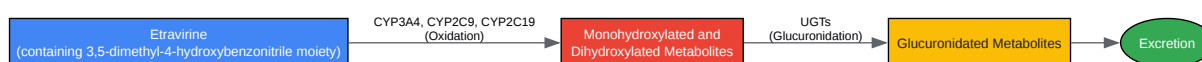
Ionization Mode	Expected m/z	Interpretation
Electron Ionization (EI)	155	$[\text{M}]^+$
Electrospray Ionization (ESI)	154	$[\text{M}-\text{H}]^-$

Role in Drug Development and Relevant Pathways

3,5-Dimethyl-4-hydroxybenzoxazole is a key building block in the synthesis of the second-generation NNRTI, Etravirine. The deuterated analogue, **3,5-Dimethyl-4-hydroxybenzoxazole-d8**, is invaluable for studying the pharmacokinetics and metabolism of Etravirine.

Metabolic Pathway of the Etravirine Moiety

The dimethylbenzoxazole moiety of Etravirine is a primary site of metabolism. In vivo, it undergoes oxidation reactions catalyzed by cytochrome P450 enzymes, primarily CYP3A4, CYP2C9, and CYP2C19.[8] This leads to the formation of hydroxylated metabolites, which can be further conjugated, for instance, by glucuronidation, before excretion. The use of a deuterated internal standard like **3,5-Dimethyl-4-hydroxybenzoxazole-d8** allows for precise quantification of the parent drug and its metabolites in biological matrices.

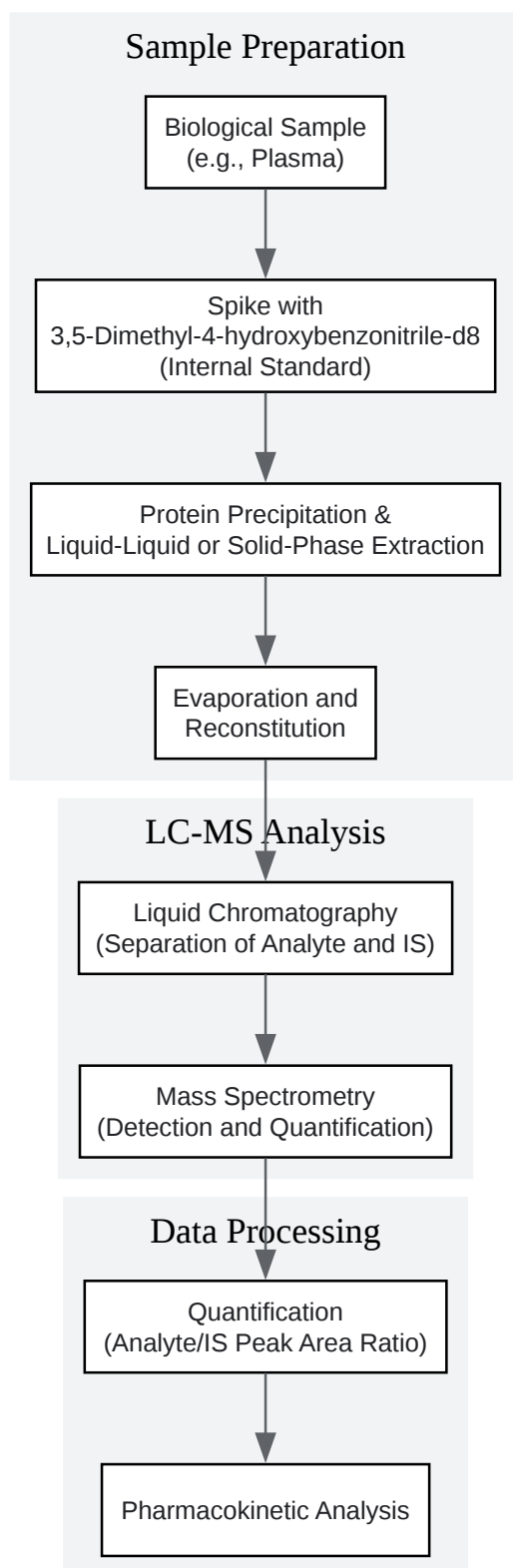


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Caption: Metabolic pathway of the Etravirine dimethylbenzoxazole moiety.

Experimental Workflow: Use as an Internal Standard

3,5-Dimethyl-4-hydroxybenzoxazole-d8 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods to quantify Etravirine in plasma or tissue samples. Its almost identical chemical behavior to the analyte ensures minimal variation during sample preparation and analysis, while its different mass allows for separate detection.



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Caption: Workflow for bioanalysis using a deuterated internal standard.

In conclusion, **3,5-Dimethyl-4-hydroxybenzotrile-d8** is a crucial tool in the development and clinical evaluation of Etravirine and potentially other pharmaceuticals derived from the same scaffold. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established chemical transformations. The availability of this and other stable isotope-labeled compounds is fundamental to modern drug discovery and development, enabling precise and accurate bioanalytical measurements.

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